tert-butyl 4-bromo-2-ethynylbenzoate
Description
tert-Butyl 4-bromo-2-ethynylbenzoate (CAS 2703772-47-6) is a specialized benzoate ester featuring a tert-butyl group, a bromine atom at the 4-position, and an ethynyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₃BrO₂, with a molar mass of 281.15 g/mol . The tert-butyl ester moiety enhances steric protection, improving stability during synthetic processes, while the ethynyl group serves as a reactive handle for further functionalization, such as in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or cross-coupling reactions . This compound is primarily utilized as a building block in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and materials science.
Properties
CAS No. |
2703772-47-6 |
|---|---|
Molecular Formula |
C13H13BrO2 |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-2-ethynylbenzoate typically involves multiple steps:
Bromination: The starting material, 2-ethynylbenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 4-position.
Esterification: The brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-ethynylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Coupling: Palladium catalysts, copper iodide, and bases like triethylamine are typical for Sonogashira coupling.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted benzoates.
Coupling: Products are often complex organic molecules with extended conjugation.
Oxidation/Reduction: Products include alcohols, ketones, and alkanes.
Scientific Research Applications
Chemistry
Tert-butyl 4-bromo-2-ethynylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions.
Biology and Medicine
In biological research, it serves as a building block for the synthesis of bioactive compounds, including potential pharmaceuticals.
Industry
In the industrial sector, it is used in the manufacture of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through its functional groups:
Ethynyl Group: Participates in coupling reactions, forming new carbon-carbon bonds.
Bromine Atom:
Tert-butyl Ester: Provides steric hindrance, influencing the reactivity and stability of the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related benzoate esters share the tert-butyl group and bromine substitution but differ in the electronic and steric properties of additional substituents. Below is a detailed comparison:
Structural and Functional Group Analysis
Physicochemical Properties
- Boiling Point/Solubility: The ethynyl group’s electron-withdrawing nature may reduce solubility in nonpolar solvents compared to methyl-substituted analogs. Fluorine’s electronegativity enhances polarity, increasing solubility in polar aprotic solvents .
- Stability : The tert-butyl group generally improves stability, but the ethynyl moiety may render the compound sensitive to oxidative or acidic conditions, unlike more inert methyl or fluorine substituents .
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